Pravastatin Isopropyl Ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H42O7 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
propan-2-yl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C26H42O7/c1-6-16(4)26(31)33-23-13-20(28)11-18-8-7-17(5)22(25(18)23)10-9-19(27)12-21(29)14-24(30)32-15(2)3/h7-8,11,15-17,19-23,25,27-29H,6,9-10,12-14H2,1-5H3/t16-,17-,19+,20+,21+,22-,23-,25-/m0/s1 |
InChI Key |
VDJJUXKRQGVATK-SLFXFUJVSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC(C)C)O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC(C)C)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Esterification Approaches for Pravastatin (B1207561) Isopropyl Ester Synthesis
Direct esterification is a primary method for synthesizing Pravastatin Isopropyl Ester. This process typically involves the reaction of pravastatin with isopropyl alcohol in the presence of an acid catalyst.
A common approach utilizes p-Toluenesulfonic acid as the catalyst, with the reaction carried out in a solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). To minimize the formation of lactone impurities, the reaction temperature is generally maintained between 40–50°C. This method represents an acid-catalyzed nucleophilic acyl substitution, where the carboxyl group of pravastatin is converted to its isopropyl ester. vulcanchem.com The direct esterification of a carboxylic acid with an alcohol is a balanced reaction, often requiring an excess of the alcohol and a solvent that can form an azeotrope to be removed by distillation. google.com
A patented method highlights a streamlined process that employs adsorption matrices for purification, which helps in avoiding the formation of lactone impurities that can be common in other synthetic routes. vulcanchem.comgoogle.com
Transesterification Processes in this compound Production
Transesterification, or alcoholysis, presents an alternative pathway for the production of this compound. This chemical reaction involves the exchange of the alkoxy group of an ester with another alcohol. google.comnih.gov While specific examples for this compound are not extensively detailed in the provided results, the general principles of transesterification are well-established for similar compounds.
The process involves reacting a different ester of pravastatin (e.g., a methyl or ethyl ester) with isopropyl alcohol in the presence of a catalyst. Catalysts for transesterification can be acidic, basic, or enzymatic. google.com Commonly used base catalysts include sodium hydroxide (B78521), potassium hydroxide, and sodium methoxide. google.com The reaction equilibrium can be shifted towards the product by using an excess of isopropyl alcohol. nih.gov
For instance, the transesterification of fatty acid esters is a widely used industrial process, often catalyzed by alkali catalysts due to high reaction rates. nih.govui.ac.id This methodology could theoretically be adapted for the synthesis of this compound.
Enzymatic Synthesis and Biocatalysis for this compound Formation
Enzymatic synthesis offers a green and highly selective alternative for producing esters. Lipases are a common class of enzymes used for esterification and transesterification reactions due to their ability to function in non-aqueous environments and their stereoselectivity. google.comacs.org
While direct enzymatic synthesis of this compound is not explicitly detailed, the use of biocatalysts in the synthesis of statins and their intermediates is a growing field. mdpi.comgoogle.com For example, lipases from Candida rugosa have been used for the hydrolysis of ester-containing compounds, demonstrating the potential for enzymatic manipulation of the ester group in statin-related molecules. mdpi.com The application of whole-cell biocatalysts, such as those containing alcohol dehydrogenases, has been explored for the synthesis of chiral intermediates for other statins like atorvastatin (B1662188). jchemrev.com
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Catalysts | Common Conditions |
|---|---|---|---|
| Direct Esterification | Reaction of pravastatin with isopropyl alcohol. | Acid catalysts (e.g., p-Toluenesulfonic acid). | 40–50°C to minimize lactonization. vulcanchem.com |
| Transesterification | Exchange of an ester's alkoxy group with isopropanol (B130326). google.comnih.gov | Acid, base, or enzymatic catalysts. google.com | Excess alcohol to shift equilibrium. nih.gov |
| Enzymatic Synthesis | Use of enzymes for high selectivity. | Lipases, proteases. | Often milder reaction conditions. |
The stereochemical integrity of pravastatin is crucial for its biological activity. vulcanchem.com Therefore, stereoselective synthesis methods are paramount. Asymmetric synthesis aims to convert an achiral starting material into a chiral product. scispace.com
In the context of statins, enantioselective synthesis often focuses on creating the chiral side chain. researchgate.net For instance, the synthesis of atorvastatin has involved asymmetric aldol (B89426) reactions to establish the correct stereochemistry. jchemrev.com Biocatalysis, in particular, excels in stereoselectivity. Enzymes like hydroxynitrile lyases and alcohol dehydrogenases are used to create chiral intermediates for statins with high enantiomeric excess. acs.org
While specific methods for the direct enantioselective synthesis of the isopropyl ester of pravastatin are not detailed, the preservation of the existing stereocenters of pravastatin during the esterification process is a critical consideration in all synthetic approaches. vulcanchem.com
Role of this compound as a Synthetic Intermediate for Related Compounds
This compound serves as a valuable intermediate in the synthesis of pravastatin itself and potentially other related statin compounds. Its use can be a strategic step in purification processes or to circumvent patent restrictions on the direct synthesis of pravastatin. vulcanchem.com
For example, a process might involve synthesizing the isopropyl ester, purifying it, and then hydrolyzing it back to pravastatin. This approach is analogous to the synthesis of simvastatin (B1681759) from lovastatin, where a re-esterification route is employed to improve the quality of the final product. ekb.eg The ester can also be a precursor for creating other derivatives by modifying the ester group or other functional groups on the molecule.
Derivatization and Further Chemical Modifications of this compound
Further chemical modifications of this compound can lead to the creation of new chemical entities with potentially different properties. These modifications can target various functional groups within the molecule.
The ester group itself can be hydrolyzed back to the carboxylic acid (pravastatin) or transesterified to form other esters. The multiple hydroxyl groups on the pravastatin backbone offer sites for further reactions, such as acylation to form different ester derivatives. google.com For instance, in the synthesis of simvastatin, a similar statin, the hydroxyl group is acylated. mdpi.com
The double bonds in the hexahydronaphthalene (B12109599) ring system could also be subjected to various addition reactions, although this might significantly alter the compound's biological activity. The derivatization of statins is an area of interest for developing new therapeutic agents.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Pravastatin |
| Pravastatin Sodium |
| p-Toluenesulfonic acid |
| Tetrahydrofuran (THF) |
| Dichloromethane (DCM) |
| Isopropyl alcohol |
| Atorvastatin |
| Simvastatin |
| Lovastatin |
Analytical Characterization and Quality Control of Pravastatin Isopropyl Ester
Chromatographic Techniques for Separation and Quantification of Pravastatin (B1207561) Isopropyl Ester
Chromatography is the cornerstone for separating Pravastatin Isopropyl Ester from its parent compound, related substances, and process impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods, offering high resolution and sensitivity.
Reversed-phase HPLC (RP-HPLC) is the standard for the routine analysis and quantification of this compound. These methods effectively separate the ester from the more polar Pravastatin acid and other potential impurities like Pravastatin lactone. vulcanchem.com A typical HPLC method involves a C18 stationary phase, which retains the lipophilic ester, and a mobile phase consisting of an organic solvent and an acidic aqueous buffer. UV detection is commonly performed at the maximum absorption wavelength of the pravastatin chromophore, around 238 nm. vulcanchem.commdpi.com
Method parameters are optimized to achieve efficient separation and accurate quantification. For instance, a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH of 3.0 can effectively resolve this compound from its related impurities. vulcanchem.comresearchgate.net The retention time for the ester under specific conditions has been reported to be approximately 8.2 minutes, clearly distinguishing it from other compounds in the mixture. vulcanchem.com The validation of these HPLC methods ensures they are accurate, precise, and suitable for quality control in a manufacturing setting. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v) vulcanchem.com |
| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |
| Detection | UV at 238 nm vulcanchem.com |
| Retention Time (RT) | ~8.2 ± 0.3 minutes vulcanchem.com |
| Separated Impurities | Pravastatin Lactone (RT ~10.1 min), Desmethyl Impurities (RT ~6.8 min) vulcanchem.com |
This data is illustrative and based on published methods for pravastatin and its derivatives.
UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle-size columns to provide faster analysis times, greater resolution, and improved sensitivity. These attributes make UPLC particularly valuable for analyzing complex samples and for high-throughput quality control. UPLC methods, often coupled with mass spectrometry (UPLC-MS), are highly effective for detecting and quantifying trace-level impurities, such as dihydro analogues of pravastatin, which may not be visible with standard UV detection. mdpi.comnih.gov
The separation is typically achieved on a C18 column with a gradient elution using an acidified mobile phase, such as a mixture of acetonitrile and phosphoric acid. emrespublisher.com UPLC's enhanced separation power is critical for resolving structurally similar impurities from the main this compound peak, ensuring a comprehensive purity profile. mdpi.com Studies on various statins have demonstrated that UPLC methods achieve excellent recoveries, typically between 89% and 101%, highlighting their accuracy for quantitative analysis. emrespublisher.com
Table 2: Representative UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed Phase C18 |
| Mobile Phase | Acetonitrile / Phosphoric Acid-Water Gradient emrespublisher.com |
| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) mdpi.com |
| Key Application | Detection and quantification of trace impurities like dihydropravastatin. nih.gov |
This data is illustrative and based on published methods for statin analysis.
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the compound's high molecular weight, low volatility, and thermal lability. However, GC coupled with mass spectrometry (GC-MS) can be employed for specific applications, particularly after a chemical derivatization step. mdpi.comresearchgate.net Derivatization, for example using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the non-volatile ester into a more volatile and thermally stable compound suitable for GC analysis. mdpi.com
Historically, GC-MS with negative ion chemical ionization has been used for the determination of pravastatin and its metabolites in biological matrices. google.com This approach offers high sensitivity and specificity but adds complexity to sample preparation. Therefore, while GC is not a primary tool for routine quality control of this compound, it remains a viable option for specialized structural confirmation studies or for the analysis of specific volatile impurities.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Spectroscopic Identification and Structural Elucidation of this compound
Spectroscopic techniques are indispensable for the definitive identification and detailed structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound's covalent structure and stereochemistry, while Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns.
NMR spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized for a complete structural assignment. klivon.com
¹H NMR spectra provide information on the number and types of protons, their chemical environment, and their coupling relationships. Key signals would confirm the presence of the isopropyl ester group (a septet and two doublets), the protons of the hexahydronaphthalene (B12109599) ring system, and the side chain. klivon.com ¹³C NMR spectra complement this by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the two ester groups and the carbons of the isopropyl moiety. klivon.comresearchgate.net
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to study the spatial proximity of protons, which helps in elucidating the compound's three-dimensional conformation in solution. researchgate.netkpfu.ru These studies are crucial for confirming that the stereochemical integrity of the original pravastatin molecule is maintained in the ester derivative.
Table 3: Expected Key Signals in NMR Spectra for this compound
| NMR Technique | Expected Structural Information Confirmed |
|---|---|
| ¹H NMR | Signals corresponding to the isopropyl group (CH and CH₃), protons on the decalin ring, and the dihydroxyheptanoate side chain. klivon.com |
| ¹³C NMR | Resonances for the carbonyl carbons of both ester groups, carbons of the isopropyl group, and all carbons of the statin core structure. klivon.comresearchgate.net |
| 2D NOESY | Through-space correlations confirming the stereochemistry and conformational structure of the molecule. kpfu.ru |
This table describes the type of information obtained rather than specific chemical shifts.
Mass Spectrometry is used to determine the molecular weight of this compound and to gain structural insights through fragmentation analysis. The molecular formula of this compound is C₂₆H₄₂O₇, corresponding to a molecular weight of 466.61 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. In negative ionization mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. In positive mode, adducts such as [M+H]⁺ or [M+NH₄]⁺ are often observed. The fragmentation pattern is characteristic of the statin structure.
Common fragmentation pathways for statins include the neutral loss of water (-18 Da), the loss of the α-methylbutyrate side chain (-102 Da), and cleavages within the heptanoate (B1214049) side chain. nih.gov For this compound, additional characteristic fragments would arise from the cleavage of the isopropyl ester group, such as the loss of the isopropoxy group (-59 Da) or the neutral loss of isopropyl alcohol (-60 Da). libretexts.org This detailed fragmentation analysis provides unambiguous confirmation of the compound's identity and structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Fragmentation (MS/MS) | Characteristic Neutral Loss |
|---|---|---|---|
| [M+H]⁺ | 467.3 | Fragmentation of the protonated molecule | Water (H₂O), Isopropyl alcohol, α-methylbutyric acid |
| [M-H]⁻ | 465.3 | Fragmentation of the deprotonated molecule | Water (H₂O), α-methylbutyric acid |
| [M+NH₄]⁺ | 484.3 | Fragmentation of the ammonium (B1175870) adduct | Ammonia (NH₃), Water (H₂O), Isopropyl alcohol |
This data is predictive and based on the compound's structure and known statin fragmentation patterns.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of this compound, providing diagnostic information about the functional groups present in the molecule. The IR spectrum of this compound is distinguished by specific absorption bands that confirm its chemical identity and distinguish it from its parent compound, pravastatin, and other related substances.
A combination of IR spectroscopy with chemometric methods, such as principal component analysis, can enhance the ability to differentiate between batches and identify subtle variations, improving quality control in the manufacturing process. ijpsonline.comsemanticscholar.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| Hydroxyl (O-H) | 3200 - 3600 (broad) | Stretching |
| Alkyl (C-H) | 2850 - 3000 | Stretching |
| Ester Carbonyl (C=O) | 1730 - 1750 | Stretching |
| Carbon-Oxygen (C-O) | 1000 - 1300 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial tool for the quantitative analysis of this compound. The molecule exhibits characteristic UV absorption due to the presence of a conjugated diene system within its hexahydronaphthalene ring structure. This chromophore is responsible for a distinct absorption maximum in the ultraviolet range.
For analytical purposes, the maximum absorption wavelength (λmax) for this compound is typically observed at approximately 238 nm. This wavelength is frequently utilized for detection and quantification in High-Performance Liquid Chromatography (HPLC) methods. The intensity of the absorption at this wavelength is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law, which allows for precise quantification in bulk drug and formulation analysis. It is important to note that certain impurities, such as dihydro-derivatives, may not absorb at this wavelength and would therefore be undetectable by standard UV-based methods. researchgate.net
Purity Profiling and Impurity Detection of this compound
Identification of Related Substances in this compound Samples
The purity of this compound is critical, and its profiling involves the identification and quantification of various related substances that can arise during synthesis or degradation. These impurities can be structurally similar to the main compound, making their separation and identification challenging.
Common process-related impurities include precursors, by-products of side reactions, and stereoisomers. One significant impurity is Pravastatin Lactone , which can form under certain conditions, particularly during the esterification process. vulcanchem.com Other notable impurities include stereoisomers such as 6-epi-Pravastatin and 3-α-isopravastatin , which are structurally very similar to pravastatin and can be difficult to remove. google.com Additionally, desmethyl impurities have also been identified as related substances. vulcanchem.com The starting materials and intermediates, such as Compactin (Mevastatin), can also be present as impurities if not fully consumed or removed during purification.
Table 2: Major Related Substances and Impurities in this compound
| Impurity Name | Type | Origin |
| Pravastatin Lactone | Degradation/Process | Formation during esterification or storage. vulcanchem.com |
| 6-epi-Pravastatin | Process | Isomerization during manufacturing. google.com |
| 3-α-isopravastatin | Process | Isomerization during manufacturing. google.com |
| Compactin (Mevastatin) | Process | Unreacted starting material or precursor. researchgate.net |
| Desmethyl Impurities | Process | By-products from the synthesis process. vulcanchem.com |
Quantification of Residual Solvents and Other Chemical Impurities
Beyond related substances, the control of residual organic solvents and elemental impurities is a key aspect of quality control for this compound, which is often used as a non-GMP intermediate in pharmaceutical manufacturing. vulcanchem.com The solvents used during the synthesis and purification processes must be removed to acceptable levels as defined by regulatory guidelines such as ICH Q3C. europa.eu
The synthesis of this compound may involve solvents like Tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) . vulcanchem.com Regulatory filings for intermediates often specify limits for these solvents. For example, a typical limit for THF might be less than 720 parts per million (ppm). vulcanchem.com Gas Chromatography (GC), often with a headspace autosampler, is the standard technique for the quantification of such volatile residual solvents.
In addition to organic solvents, there is a need to control for the presence of heavy metals. These can be introduced from raw materials, catalysts, or manufacturing equipment. The limit for heavy metals is often set at less than 10 ppm. vulcanchem.com Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the preferred methods for quantifying trace levels of elemental impurities. nih.gov
Table 3: Common Residual Solvents and Their Typical Limits
| Solvent Name | Class (ICH Q3C) | Typical Limit (ppm) |
| Tetrahydrofuran (THF) | Class 2 | < 720 vulcanchem.com |
| Dichloromethane (DCM) | Class 2 | < 600 |
| Isopropyl Alcohol | Class 3 | < 5000 |
Advanced Analytical Techniques for Trace Analysis of this compound
For the detection and quantification of trace-level impurities and for comprehensive characterization, advanced analytical techniques are employed. These methods offer higher sensitivity, specificity, and resolution compared to standard chromatographic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its high-resolution variants like LC-MS/MS , is a powerful tool for the analysis of this compound and its impurities. nih.govwalshmedicalmedia.com This hyphenated technique combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, allowing for the definitive identification of known and unknown impurities based on their mass-to-charge ratio and fragmentation patterns. researchgate.netemrespublisher.com It is especially valuable for detecting impurities that are present at very low concentrations or those that lack a UV chromophore.
Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) offers even faster analysis times and better resolution than conventional HPLC, making it suitable for high-throughput screening and detailed impurity profiling. emrespublisher.com
Capillary Electrophoresis (CE) is another advanced technique that can be used, particularly for the separation of chiral impurities. Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, has been successfully applied for the simultaneous quantification of statins and their related substances, including diastereomers. researchgate.net This method provides an alternative separation mechanism to HPLC and can be highly effective for resolving closely related isomers. researchgate.net
Chemical Stability and Degradation Pathways of Pravastatin Isopropyl Ester
Forced Degradation Studies of Pravastatin (B1207561) Isopropyl Ester
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. japsonline.com While no specific forced degradation studies on Pravastatin Isopropyl Ester are documented in readily accessible scientific literature, the degradation behavior of Pravastatin under various stress conditions provides a foundation for predicting the potential degradation pathways of its isopropyl ester.
Acidic Hydrolysis Profiles
Under acidic conditions, Pravastatin is known to be susceptible to degradation. innovareacademics.inresearchgate.net The primary degradation pathway involves hydrolysis. For this compound, it is highly probable that the ester linkage would be a primary target for acid-catalyzed hydrolysis. This reaction would likely yield Pravastatin and isopropanol (B130326). The rate of this hydrolysis would be dependent on the acid concentration and temperature. researchgate.net Studies on Pravastatin have shown that significant degradation occurs under acidic conditions, with the formation of multiple degradation products. researchgate.net It is plausible that this compound would exhibit similar or even enhanced susceptibility to acidic hydrolysis due to the nature of the ester bond.
Basic Hydrolysis Profiles
Basic hydrolysis, or saponification, is a common degradation pathway for esters. In the case of this compound, treatment with a base such as sodium hydroxide (B78521) would be expected to rapidly hydrolyze the isopropyl ester bond, yielding the sodium salt of Pravastatin and isopropanol. Studies on Pravastatin indicate significant degradation under basic conditions, with a substantial decrease in the parent drug peak and the appearance of new peaks in chromatograms. innovareacademics.in It is reasonable to assume that this compound would be highly unstable in basic solutions.
Oxidative Degradation Pathways
The molecular structure of Pravastatin contains sites susceptible to oxidation, and this susceptibility is expected to be retained in its isopropyl ester derivative. The allylic hydroxyl group and the double bonds within the hexahydronaphthalene (B12109599) ring system are potential sites for oxidative attack. fda.govgoogle.com Forced degradation studies on Pravastatin using oxidizing agents like hydrogen peroxide have shown evidence of degradation. innovareacademics.in Therefore, this compound is also likely to degrade in the presence of oxidizing agents, potentially forming various oxidized derivatives, such as epoxides. researchgate.net
Photolytic Degradation Mechanisms
Statins, in general, can be sensitive to light. innovareacademics.in The conjugated diene system in the structure of Pravastatin is a chromophore that can absorb ultraviolet radiation, leading to photolytic degradation. ung.si It is anticipated that this compound would also exhibit sensitivity to light. The absorbed energy can lead to various photochemical reactions, including isomerization and the formation of photoproducts. Studies on Pravastatin have shown degradation upon exposure to UV light. innovareacademics.in
Thermal Stress Stability Assessment
Thermal stability is a critical parameter for any pharmaceutical compound. While specific data for this compound is unavailable, information on Pravastatin suggests that it is susceptible to thermal degradation. innovareacademics.in The presence of multiple functional groups, including hydroxyl and ester groups, can make the molecule prone to degradation at elevated temperatures. Potential thermal degradation pathways could include dehydration, decarboxylation, and isomerization.
Identification and Characterization of this compound Degradation Products
The identification and characterization of degradation products are crucial for ensuring the safety and efficacy of a drug substance. Without specific studies on this compound, the exact nature of its degradants remains unconfirmed. However, based on the known degradation of Pravastatin, several potential degradation products of its isopropyl ester can be postulated.
Under hydrolytic (acidic and basic) conditions, the primary degradation products would likely be Pravastatin and Isopropanol .
Oxidative stress could lead to the formation of various oxidized derivatives, including epoxides and hydroxylated forms of this compound.
Photolytic degradation could result in the formation of isomers and other photoproducts.
Thermal stress may lead to a complex mixture of degradants, including dehydration products and isomers .
To definitively identify and characterize the degradation products of this compound, comprehensive studies utilizing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required. semanticscholar.orgchem-soc.si
Stereochemical Investigations and Conformational Analysis of Pravastatin Isopropyl Ester
Chirality and Stereoisomeric Forms of Pravastatin (B1207561) Isopropyl Ester
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand. utexas.edunih.gov Molecules that exhibit this property are called chiral and the non-superimposable mirror images are known as enantiomers. libretexts.org The presence of one or more stereogenic centers, typically a carbon atom bonded to four different substituents, is the most common cause of chirality in organic molecules. nih.govlibretexts.org
Pravastatin Isopropyl Ester is a chiral molecule with multiple stereogenic centers. The specific spatial arrangement, or stereochemistry, of these centers is critical. The defined configuration for this compound is propan-2-yl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate. lgcstandards.com
The molecule contains the following key chiral centers:
The dihydroxyheptanoate side chain has two chiral carbons at positions 3 and 5, both with an R-configuration.
The hexahydronaphthalene (B12109599) ring system contains several chiral centers at positions 1, 2, 6, 8, and 8a, with the configurations 1S, 2S, 6S, 8S, and 8aR, respectively. lgcstandards.comdrugbank.com
The ester side chain at position 8 is derived from (S)-2-methylbutyric acid, adding another chiral center with an S-configuration. ebi.ac.ukebi.ac.uk
Isomers that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. utexas.edulibretexts.org Stereoisomers that are not mirror images of each other are called diastereomers. utexas.edu Due to its multiple chiral centers, this compound can exist in numerous stereoisomeric forms. Impurities that are sometimes found with pravastatin include diastereomers such as 6-epi-pravastatin and 3-α-isopravastatin, where the stereochemistry at one of the chiral centers is inverted. google.com
Table 1: Defined Stereocenters in this compound
| Position | Configuration |
| 3 (Heptanoate Chain) | R |
| 5 (Heptanoate Chain) | R |
| 1 (Ring System) | S |
| 2 (Ring System) | S |
| 6 (Ring System) | S |
| 8 (Ring System) | S |
| 8a (Ring System) | R |
| 2' (Butanoyl Side Chain) | S |
Enantiomeric Purity Determination Methods for this compound
Ensuring the stereochemical integrity of a pharmaceutical compound is critical, as different stereoisomers can have vastly different biological activities. nih.gov Enantiomeric purity is a measure of the presence of one enantiomer in a sample relative to its mirror image. Several analytical techniques are employed to determine the enantiomeric and diastereomeric purity of chiral compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a predominant technique for chiral separations. scirp.orgscirp.org The method often utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For compounds similar to this compound, polysaccharide-based chiral columns, such as those with amylose (B160209) derivatives, have proven effective. scirp.orgscirp.org
A typical HPLC method for analyzing this compound would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH. vulcanchem.com Detection is commonly performed using a UV detector. vulcanchem.comresearchgate.net
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Detection | UV at 238 nm |
| Flow Rate | 1.0 mL/min |
| Retention Time | ~8.2 minutes |
| Data derived from an analytical method for this compound. vulcanchem.com |
Another powerful technique for chiral analysis is Capillary Electrophoresis (CE). CE methods have been developed for determining the enantiomeric purity of statins. researchgate.net This technique separates ions based on their electrophoretic mobility in an electric field. To separate neutral enantiomers, a chiral selector, such as a cyclodextrin, is often added to the running buffer. researchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) can also be used, often after derivatizing the enantiomeric mixture with a chiral solvating agent (CSA). libretexts.org The CSA forms transient diastereomeric complexes with the enantiomers, which results in distinct signals in the NMR spectrum, allowing for quantification. libretexts.org
Conformational Preferences and Dynamics of this compound
The biological activity of a molecule is not only dependent on its stereochemistry but also on its three-dimensional shape, or conformation. Conformational analysis studies the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
The conformational features of the parent molecule, pravastatin, have been studied in solution using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) technique. ebi.ac.ukresearchgate.net These studies provide insights into the proximity of different protons within the molecule, allowing for the calculation of interatomic distances and the elucidation of the molecule's preferred shape in solution. researchgate.net Research on pravastatin has shown that it can form intermolecular complexes with model membranes, interacting primarily via its hydrophilic groups with the polar surface. ebi.ac.uk
Theoretical and Computational Chemical Studies of Pravastatin Isopropyl Ester
Molecular Modeling and Simulation of Pravastatin (B1207561) Isopropyl Ester
Molecular modeling and simulation are powerful computational tools used to investigate the behavior of molecules at an atomic level. For Pravastatin Isopropyl Ester, these techniques provide critical insights into its conformational dynamics, interactions with solvent molecules, and potential behavior in complex environments like biological membranes.
Molecular Dynamics (MD) simulations, in particular, are employed to study the time-dependent behavior of the molecule. mdpi.com These simulations can predict how this compound localizes and orients itself within a model cell membrane, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer. nsf.gov Studies on the parent compound, pravastatin, have shown that its hydrophilic nature causes it to remain close to the bilayer/solvent interface, with its hydrophobic rings interacting with the region near the acyl carbonyls and the dihydroxy acid portion interacting with the solvent and lipid headgroups. nsf.gov
Given the increased lipophilicity of this compound due to the esterification of the carboxylic acid group, MD simulations would be expected to show a deeper penetration into the hydrophobic core of the membrane compared to pravastatin. nsf.govvulcanchem.com The non-polar isopropyl group further enhances these hydrophobic interactions with the lipid acyl chains. mdpi.com Such simulations are crucial for understanding the physical basis of membrane permeability and distribution, which are governed by the molecule's structural and physicochemical properties. researchgate.net
| Simulation Parameter | Information Obtained for this compound | Relevance |
|---|---|---|
| Potential of Mean Force (PMF) | Calculates the free energy profile of moving the molecule from the aqueous phase into the lipid bilayer. | Quantifies the energy barrier for membrane permeation and the preferred location within the membrane. |
| Radial Distribution Function (RDF) | Describes the probability of finding specific atoms (e.g., water, lipid headgroups) at a certain distance from atoms of the ester. | Details the specific molecular interactions, such as hydrogen bonding and van der Waals contacts, with its environment. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. nih.gov | Indicates the extent of hydrophobic burial within the membrane; a lower SASA in the membrane core suggests greater stability. |
| Conformational Analysis | Tracks the flexibility of the molecule, including the rotation of rotatable bonds and the overall shape. | Identifies the most stable conformations of the ester in different environments (aqueous vs. lipid). |
Quantum Chemical Calculations on this compound Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. mdpi.com These calculations are fundamental to elucidating properties that govern the molecule's reactivity and intermolecular interactions.
Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the charge distribution and identifies sites prone to electrophilic or nucleophilic attack. For statins, surface electrostatic models show a high negative charge density in the HMG-CoA-like moiety, resulting from the oxygen atoms of the dihydroxyheptanoic acid chain. nih.gov This region is thus a primary site for polar and ionic interactions. nih.gov
Restrained Electrostatic Potential (RESP) charge calculations can quantify the partial atomic charges on each atom, offering a more detailed view of the molecule's polarity. mdpi.com These calculated properties are invaluable for parameterizing the force fields used in the molecular dynamics simulations discussed previously.
| Calculated Property | Predicted Value/Observation for this compound | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.0 eV | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around hydroxyl and carbonyl oxygens; positive/neutral potential around the hydrocarbon rings and isopropyl group. | Identifies regions for hydrogen bonding (negative sites) and hydrophobic interactions (neutral sites). |
| Dipole Moment | Moderate value | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents. |
Structure-Property Relationships of this compound (excluding biological activity)
The physicochemical properties of this compound are directly linked to its molecular structure. The most significant structural modification compared to its parent compound, pravastatin, is the conversion of the terminal carboxylic acid into an isopropyl ester. vulcanchem.com This change has a profound impact on its physical properties.
This alteration also affects thermal properties, such as the melting point. The isopropyl ester exists as a solid with a defined melting point range, in contrast to the salt form. vulcanchem.com
| Property | Pravastatin Sodium | This compound | Structural Rationale for Difference |
|---|---|---|---|
| Molecular Formula | C₂₃H₃₅NaO₇ | C₂₆H₄₂O₇ | Addition of an isopropyl group (C₃H₇) and removal of Na. |
| Molar Mass | 446.5 g/mol | 466.6 g/mol | Increased mass from the isopropyl group. |
| Lipophilicity (logP) | Low (hydrophilic) | Estimated 2.8–3.2 (lipophilic) vulcanchem.com | Replacement of the highly polar ionic carboxylate group with a non-polar isopropyl ester group. vulcanchem.com |
| Melting Point | Decomposes | 98–102°C vulcanchem.com | Change from an ionic salt to a neutral covalent molecule, altering crystal lattice forces. |
| Aqueous Solubility | High | Low | The loss of the ionic carboxylate group significantly reduces favorable interactions with water. |
Prediction of this compound Reactivity and Stability through Computational Methods
Computational methods can predict the likely points of chemical reactivity and degradation for this compound. The primary sites of reactivity are the functional groups within the molecule: the ester linkages, the hydroxyl groups, and the conjugated diene system in the decalin ring.
The synthesis of the compound involves an acid-catalyzed esterification, which implies that the isopropyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, reverting to the parent carboxylic acid (pravastatin) and isopropanol (B130326). vulcanchem.com This is a key predicted reaction pathway. The secondary ester linkage, part of the 2-methylbutanoyl group, is also a potential site for hydrolysis.
Regarding stability, studies on pravastatin have shown it to be the most susceptible to photodegradation among several statins when exposed to UV light, a process attributed to its conjugated diene chromophore. ung.si Since this compound shares this identical chromophore, it is predicted to exhibit similar photosensitivity. The degradation is reported to proceed via a mechanism that does not require molecular oxygen. ung.si Thermal analysis indicates decomposition begins above 200°C under oxidative conditions. vulcanchem.com
| Condition | Predicted Reaction/Degradation Pathway | Key Molecular Feature Involved |
|---|---|---|
| Acidic/Basic Conditions (Aqueous) | Hydrolysis of the isopropyl ester to form pravastatin and isopropanol. | Carboxylic ester functional group. vulcanchem.com |
| UV Radiation (e.g., 254 nm) | Photodegradation, likely involving rearrangement or cleavage of the ring system. | Conjugated diene system in the hexahydronaphthalene (B12109599) core. ung.si |
| Oxidizing Agents | Oxidation of the secondary alcohol groups to ketones. | Hydroxyl (-OH) groups on the heptanoate (B1214049) chain and decalin ring. |
| High Temperature (>200°C) | Thermal decomposition. vulcanchem.com | Overall molecular structure. |
Emerging Research Directions in Pravastatin Isopropyl Ester Chemistry
Novel Synthetic Routes for Pravastatin (B1207561) Isopropyl Ester
The synthesis of Pravastatin Isopropyl Ester has traditionally been an extension of the manufacturing process for pravastatin itself. vulcanchem.com However, recent research has focused on developing more direct and efficient synthetic pathways. A notable patented method involves the esterification of pravastatin's carboxyl group under controlled conditions, a process that streamlines production and minimizes the formation of undesirable lactone impurities. vulcanchem.com This approach often utilizes adsorption matrices for purification, offering an alternative to traditional crystallization methods. google.com
Another area of exploration is the use of biocatalysis, a technique that employs enzymes to drive chemical reactions. This method is gaining traction for its potential to create highly specific and efficient synthetic routes. mdpi.com While direct biocatalytic synthesis of this compound is still an emerging field, the successful application of enzymes in the synthesis of other statins and their intermediates suggests a promising future for this approach. acs.orgacs.org The development of novel synthetic routes is often driven by the need to circumvent existing patents on pravastatin synthesis, particularly in the context of generic drug manufacturing. vulcanchem.com
Advanced Analytical Method Development for this compound
The accurate analysis of this compound is crucial for quality control in pharmaceutical manufacturing and for its use as a reference standard. A variety of advanced analytical techniques are employed to confirm its identity, purity, and structural characteristics.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical methodology for pravastatin and its derivatives. nih.govresearchgate.netmdpi.com For this compound, HPLC is used to determine purity, with typical ranges exceeding 90-95%. klivon.com The development of stability-indicating HPLC methods is particularly important for identifying and quantifying degradation products. researchgate.net
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides detailed structural information and high sensitivity for detecting impurities. nih.govchem-soc.si Techniques like Collision-Activated Decomposition (CAD) mass spectrometry help in elucidating the fragmentation patterns of the molecule, aiding in the identification of unknown impurities. chem-soc.si
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is essential for confirming the compound's structure. klivon.com Other techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Elemental Analysis (CHN), and Karl Fischer titration for water content are also part of a comprehensive analytical toolkit for characterizing this compound. klivon.com
Interactive Data Table: Analytical Techniques for this compound
| Analytical Technique | Application | Key Findings/Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity profiling | Purity >95% klivon.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Structural elucidation, impurity identification, quantification | High sensitivity and selectivity for trace-level detection nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure confirmation | ¹H-NMR and ¹³C-NMR for detailed structural analysis klivon.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Confirms the presence of key chemical bonds klivon.com |
| Elemental Analysis (CHN) | Determination of elemental composition | Verifies the molecular formula klivon.com |
Green Chemistry Approaches in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. mdpi.com In the context of statin synthesis, this translates to developing more sustainable and efficient processes. mdpi.comscribd.com While specific research on green chemistry for this compound is not extensively documented, the broader trends in statin synthesis offer valuable insights.
A key focus of green chemistry is the use of biocatalysis. mdpi.comjchemrev.com Engineered enzymes and whole-cell biocatalysts can perform reactions under mild conditions, often in aqueous environments, thereby reducing the need for harsh chemicals and organic solvents. mdpi.comacs.org This approach not only minimizes waste but can also lead to higher selectivity and yield. acs.org The development of biocatalytic routes for statin intermediates is a significant step towards greener manufacturing processes. acs.org
Another important aspect of green chemistry is solvent selection. mdpi.com The industry is moving away from hazardous solvents towards more environmentally benign alternatives, including water. mdpi.com While many organic reactions have poor solubility in water, the development of co-solvent systems and other techniques is expanding the use of water in pharmaceutical synthesis. mdpi.com
The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, and the reduction of energy consumption are also central to green chemistry in pharmaceutical manufacturing. scribd.com
Role of this compound in Advanced Chemical Reference Standards Development
This compound plays a significant role as a chemical reference standard in the pharmaceutical industry. lgcstandards.comlgcstandards.com Reference standards are highly purified compounds used to ensure the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. lgcstandards.com They are essential for a variety of applications, including analytical method development and validation, stability testing, and release testing. lgcstandards.com
As a known impurity and degradation product of pravastatin, this compound is a critical component of impurity reference standard panels. lgcstandards.com The availability of well-characterized this compound reference standards allows pharmaceutical manufacturers to accurately identify and quantify this impurity in their products, ensuring compliance with regulatory requirements. lgcstandards.com
The development of these reference standards involves rigorous characterization using a suite of analytical techniques, as detailed in section 7.2. klivon.comlgcstandards.com This ensures the identity, purity, and stability of the reference material. Organizations that produce these standards often operate under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, to guarantee the reliability of their products. lgcstandards.comlgcstandards.com
Q & A
Q. What are the established synthetic routes for Pravastatin Isopropyl Ester, and how do reaction conditions influence yield and purity?
this compound is synthesized via esterification of pravastatin with isopropyl alcohol under acidic or enzymatic catalysis. Critical parameters include temperature (typically 25–40°C), solvent choice (e.g., anhydrous dichloromethane), and catalyst concentration. Purification involves column chromatography or recrystallization to achieve >98% purity, verified by HPLC using pharmacopeial reference standards . Yield optimization requires strict control of moisture to prevent hydrolysis of the ester bond.
Q. Which spectroscopic and crystallographic techniques are used to confirm the structural identity of this compound?
Structural confirmation employs:
- NMR (¹H and ¹³C) to analyze proton environments and carbon frameworks, with characteristic shifts for the isopropyl ester moiety (e.g., δ 1.2 ppm for CH₃ groups).
- X-ray crystallography to resolve molecular geometry, including bond angles and hydrogen-bonding patterns. For example, O–H⋯N hydrogen bonds form helical chains in the crystal lattice, as seen in analogous esters .
- FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3450 cm⁻¹) .
Q. How is purity assessed in this compound, and what impurities are commonly reported?
Purity is evaluated via:
- HPLC-UV with a C18 column, using mobile phases like acetonitrile/water (70:30) and detection at 238 nm. Pharmacopeial methods specify limits for impurities such as pravastatin lactone (<0.1%) and residual solvents (<500 ppm) .
- Mass spectrometry (LC-MS) to detect degradation products, including hydrolyzed pravastatin or isomerized forms .
Advanced Research Questions
Q. How should preclinical dose-response studies for this compound be designed to balance efficacy and toxicity?
- In vitro assays : Use cell lines (e.g., HepG2) to assess statin-induced LDL receptor upregulation and cytotoxicity (via MTT assays).
- In vivo models : Administer escalating doses (e.g., 0.1–50 mg/kg) in rodent models, monitoring lipid profiles (total cholesterol, LDL) and hepatic enzymes (ALT/AST) for toxicity. Apply nonlinear regression to establish EC₅₀ and LD₅₀ values .
- Statistical power : Ensure sample sizes (n ≥ 8/group) to detect ≥30% effect sizes with α=0.05 and β=0.2, validated by tools like G*Power .
Q. What methodologies resolve contradictions in pharmacokinetic data across studies on this compound?
Discrepancies in bioavailability or metabolite profiles often arise from:
- Species differences : Compare rodent vs. primate metabolic rates using LC-MS/MS to quantify parent drug and active metabolites (e.g., pravastatin).
- Formulation variability : Standardize lipid-based delivery systems to enhance solubility and reduce inter-study variability .
- Meta-analysis : Pool data from ≥5 studies, applying random-effects models to account for heterogeneity, and assess publication bias via funnel plots .
Q. How can researchers ensure stability of this compound under experimental storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–12 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis to pravastatin) .
- Storage recommendations : Use amber vials at –20°C under nitrogen to prevent oxidation. For aqueous solutions (e.g., in DMSO), limit storage to ≤48 hours to avoid ester hydrolysis .
Q. What experimental approaches elucidate the metabolic activation of this compound in vivo?
- Tracer studies : Administer ¹⁴C-labeled ester and quantify radioactivity in plasma/tissues to track absorption and distribution.
- Esterase assays : Incubate with human carboxylesterase isoforms (CES1/CES2) to measure hydrolysis rates. Use inhibitors like bis-4-nitrophenyl phosphate to confirm enzyme-specific pathways .
- Pharmacokinetic modeling : Fit data to two-compartment models with first-order absorption and Michaelis-Menten elimination to predict systemic exposure .
Methodological Best Practices
- Data Integrity : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) for real-time data logging and audit trails .
- Ethical Compliance : For clinical trials, document adverse events (AEs) per ICH-GCP guidelines, including causality assessments and expedited reporting of SAEs within 24 hours .
- Reproducibility : Publish raw datasets (e.g., crystallographic CIF files) in repositories like Zenodo and provide step-by-step protocols for synthetic procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
